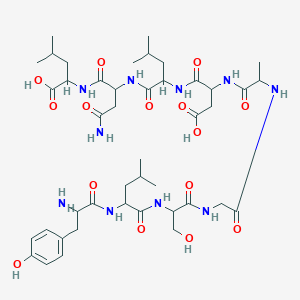
MAGE-12 (114-127)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanoma-associated antigen 12; MAGE-12
Aplicaciones Científicas De Investigación
1. Use in Social Network Analysis
MAGE, originally designed for displaying molecules, has been adapted for studying social networks. Freeman, Webster, and Kirke (1998) explored its application in examining social structures, such as friendship choices in a college residence and peer choices among teenagers, using MAGE to analyze the structural properties of these networks (Freeman, Webster, & Kirke, 1998).
2. Genome Engineering for Biosynthesis Optimization
Wang et al. (2012) described 'coselection' MAGE (CoS-MAGE), optimizing biosynthesis of aromatic amino acid derivatives. This involved inserting multiple T7 promoters simultaneously into 12 genomic operons. This method allows for the generation of promoter libraries to study epistatic interactions in gene networks (Wang et al., 2012).
3. Application in Strain Engineering for Industrial Scales
Singh and Braddick (2015) highlighted the versatility of MAGE towards industrial applications. MAGE, as a tool for genome engineering, assists in over-production of proteins, drugs, chemicals, and biofuels. It enables simultaneous manipulation of genes in multiple loci, facilitating the engineering of robust strains for industrial-scale production (Singh & Braddick, 2015).
4. Microbial Genome Annotation
Vallenet et al. (2006) discussed Magnifying Genomes (MaGe), a microbial genome annotation system, useful for initiating the annotation of genomes at early finishing stages. MaGe integrates annotation data from bacterial genomes and provides advanced features for refining automatic assignment of gene product functions (Vallenet et al., 2006).
5. Identification of MAGE-3 Epitopes
Chaux et al. (1999) identified MAGE-encoded epitopes presented by histocompatibility leukocyte antigen (HLA) class II molecules to CD4+ T lymphocytes. This study is significant for understanding tumor-specific antigens and improving the efficacy of therapeutic antitumor vaccination (Chaux et al., 1999).
6. Microarray Gene Expression Markup Language (MAGE-ML)
Spellman et al. (2002) designed MAGE-ML for standardizing the storage and exchange of microarray data, contributing to a common platform for data exchange and facilitating microarray data producers and users in sharing information (Spellman et al., 2002).
Propiedades
Secuencia |
AELVHFLLLKYRAR |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Melanoma-associated antigen 12 (114-127); MAGE-12 (114-127) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



